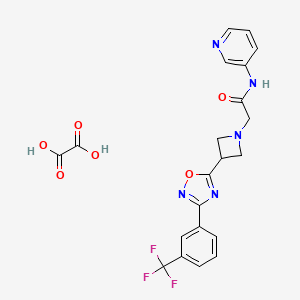![molecular formula C20H22F3NO3 B2977251 2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 397279-44-6](/img/structure/B2977251.png)
2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H22F3NO3 and its molecular weight is 381.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound might involve multiple steps, starting from readily available precursors. A potential route could involve the reaction of 3-(trifluoromethyl)aniline with chloroacetyl chloride to form an intermediate, which can then be reacted with 3-(3-methylbutoxy)phenol in the presence of a base to yield the final product. Reaction conditions would need to be optimized for each step, including the choice of solvents, temperatures, and catalysts if needed.
Industrial Production Methods: Industrial production would scale up these reactions using batch or continuous processes. Key considerations would include maximizing yield and purity, minimizing waste, and ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: This compound could undergo a variety of reactions:
Oxidation: Functional groups may be oxidized, potentially affecting its activity or solubility.
Reduction: This could modify the amide or phenoxy components.
Substitution: Particularly at the aromatic rings, leading to derivatives with different properties.
Common Reagents and Conditions: Oxidation might involve agents like potassium permanganate or chromium trioxide. Reduction could use reagents like lithium aluminum hydride or hydrogen gas with a catalyst. Substitution reactions might employ halogens, sulfonyl chlorides, or nitrating agents under controlled conditions.
Major Products Formed: Products of these reactions will depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids or ketones, while substitution could introduce new functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: This compound might be used as a precursor for more complex molecules or as a reagent in various synthetic pathways.
Biology: It could be studied for potential biological activity, such as antibacterial, antifungal, or anticancer properties.
Medicine: If found to be biologically active, it might be explored as a lead compound for drug development.
Mechanism of Action: The mechanism of action would depend on its specific application:
Molecular Targets: In a biological context, it might interact with proteins, enzymes, or DNA, altering their function.
Pathways Involved: It could modulate various biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds: Comparing 2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide to similar compounds:
Uniqueness: Its unique combination of functional groups might confer specific reactivity or biological activity.
Similar Compounds: Related compounds might include those with similar backbones but different substituents, such as varying alkoxy or phenyl groups. Each modification could significantly alter the properties and applications.
Alright, that’s a crash course in this compound. Hope you find it fascinating!
Propiedades
IUPAC Name |
2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO3/c1-14(2)9-10-26-17-7-4-8-18(12-17)27-13-19(25)24-16-6-3-5-15(11-16)20(21,22)23/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMCNNICTZVUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
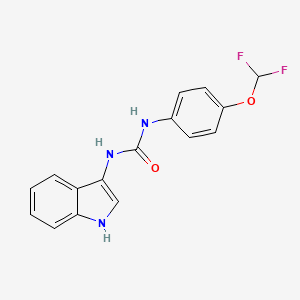

![N-cyclopentyl-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2977170.png)
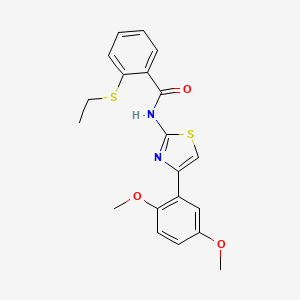
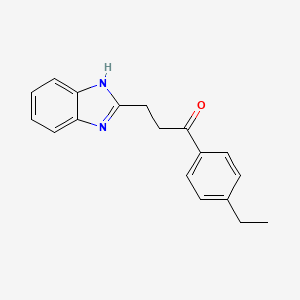
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2977177.png)

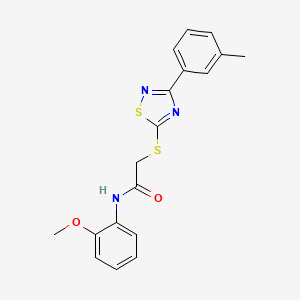
![N-(4-chlorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2977181.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2977182.png)
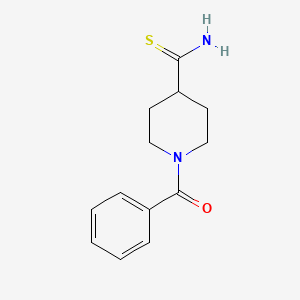
![N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2977188.png)
![1-Methyl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2977189.png)
